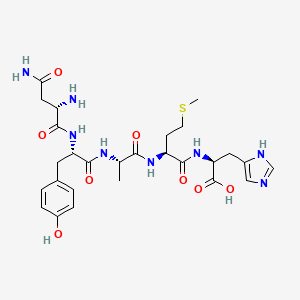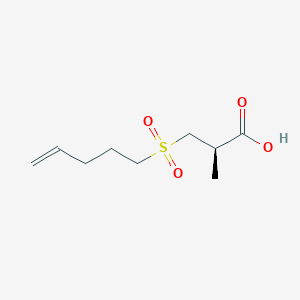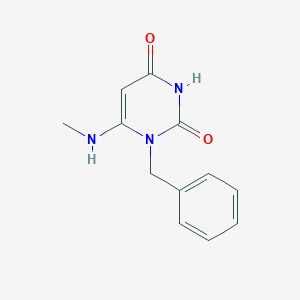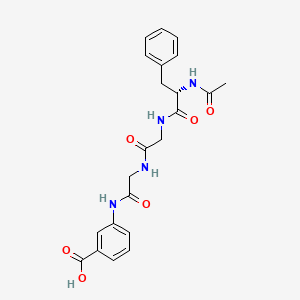![molecular formula C72H68N2O6 B14213644 4,4'-Bis({4,4-bis[4-(benzyloxy)phenyl]pentyl}oxy)-2,2'-bipyridine CAS No. 630391-99-0](/img/structure/B14213644.png)
4,4'-Bis({4,4-bis[4-(benzyloxy)phenyl]pentyl}oxy)-2,2'-bipyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Bis({4,4-bis[4-(benzyloxy)phenyl]pentyl}oxy)-2,2’-bipyridine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a bipyridine core with two benzyloxyphenyl groups attached, making it a subject of interest in organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis({4,4-bis[4-(benzyloxy)phenyl]pentyl}oxy)-2,2’-bipyridine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the bipyridine core: This can be achieved through the coupling of pyridine derivatives under specific conditions.
Attachment of benzyloxyphenyl groups: This step involves the reaction of the bipyridine core with benzyloxyphenyl derivatives, often using palladium-catalyzed cross-coupling reactions.
Final assembly: The final product is obtained by linking the benzyloxyphenyl groups to the bipyridine core through etherification reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4,4’-Bis({4,4-bis[4-(benzyloxy)phenyl]pentyl}oxy)-2,2’-bipyridine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the benzyloxy groups, potentially forming benzoic acid derivatives.
Reduction: Reduction reactions can target the bipyridine core, altering its electronic properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while substitution can introduce various functional groups to the benzyloxyphenyl moieties.
Scientific Research Applications
4,4’-Bis({4,4-bis[4-(benzyloxy)phenyl]pentyl}oxy)-2,2’-bipyridine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism by which 4,4’-Bis({4,4-bis[4-(benzyloxy)phenyl]pentyl}oxy)-2,2’-bipyridine exerts its effects involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets, influencing pathways such as electron transfer and catalysis. The bipyridine core plays a crucial role in these interactions, providing a stable framework for complex formation.
Comparison with Similar Compounds
Similar Compounds
4,4’-Bis(benzyloxy)bipyridine: Similar structure but lacks the additional benzyloxyphenyl groups.
2,2’-Bipyridine: A simpler bipyridine derivative without any benzyloxy groups.
4,4’-Bis(phenyl)bipyridine: Contains phenyl groups instead of benzyloxyphenyl groups.
Uniqueness
4,4’-Bis({4,4-bis[4-(benzyloxy)phenyl]pentyl}oxy)-2,2’-bipyridine stands out due to its complex structure, which provides unique electronic and steric properties. These properties make it particularly useful in forming stable metal complexes and in applications requiring specific molecular interactions.
Properties
CAS No. |
630391-99-0 |
|---|---|
Molecular Formula |
C72H68N2O6 |
Molecular Weight |
1057.3 g/mol |
IUPAC Name |
4-[4,4-bis(4-phenylmethoxyphenyl)pentoxy]-2-[4-[4,4-bis(4-phenylmethoxyphenyl)pentoxy]pyridin-2-yl]pyridine |
InChI |
InChI=1S/C72H68N2O6/c1-71(59-25-33-63(34-26-59)77-51-55-17-7-3-8-18-55,60-27-35-64(36-28-60)78-52-56-19-9-4-10-20-56)43-15-47-75-67-41-45-73-69(49-67)70-50-68(42-46-74-70)76-48-16-44-72(2,61-29-37-65(38-30-61)79-53-57-21-11-5-12-22-57)62-31-39-66(40-32-62)80-54-58-23-13-6-14-24-58/h3-14,17-42,45-46,49-50H,15-16,43-44,47-48,51-54H2,1-2H3 |
InChI Key |
DXZVFUVJRRIXIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCOC1=CC(=NC=C1)C2=NC=CC(=C2)OCCCC(C)(C3=CC=C(C=C3)OCC4=CC=CC=C4)C5=CC=C(C=C5)OCC6=CC=CC=C6)(C7=CC=C(C=C7)OCC8=CC=CC=C8)C9=CC=C(C=C9)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


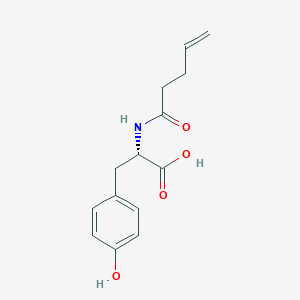
![4-[2-[5-(5-Thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethenyl]benzoic acid](/img/structure/B14213569.png)
![2-[3-[4-(Dibutylamino)phenyl]cyclohex-2-en-1-ylidene]propanedinitrile](/img/structure/B14213572.png)
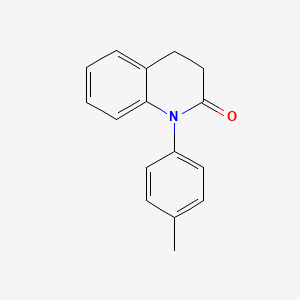
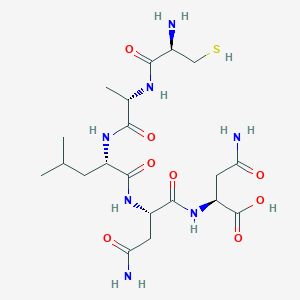

![2H-Pyran-2-one, 5,5-difluoro-5,6-dihydro-6-[(phenylmethoxy)methyl]-](/img/structure/B14213593.png)
![1-[4-(Methoxymethyl)phenyl]-3-azabicyclo[3.1.0]hexane](/img/structure/B14213611.png)
